Chromatographic Resolution vs. Impurity L
Using the EP 8.1 monograph HPLC method on a C18 column (Thermo Scientific Hypersil Gold), the resolution between cefazolin and impurity L was measured at 5.3, exceeding the EP acceptance criterion of NLT 2.0 [1]. While specific retention time for Impurity C was not reported in this study, typical cefazolin impurity retention times range from 1.23 to 20.57 min, with baseline separation achieved within 20 minutes [2].
| Evidence Dimension | HPLC Resolution (Rs) between Cefazolin and Impurity L |
|---|---|
| Target Compound Data | Impurity C retention time range: 1.23-20.57 min (class-level range) [2] |
| Comparator Or Baseline | Cefazolin vs. Impurity L resolution: Rs = 5.3 [1] |
| Quantified Difference | Rs exceeds EP requirement of 2.0 by 2.6× |
| Conditions | Thermo Scientific Dionex UltiMate 3000 LC, Hypersil Gold C18 column, EP 8.1 monograph method [1] |
Why This Matters
This resolution data demonstrates that the EP method provides adequate separation for cefazolin impurity profiling, which is essential for accurate quantification of Impurity C in the presence of the parent drug and other impurities.
- [1] Thermo Fisher Scientific. Related Substances Analysis of Cefazoline Using a C18 Type HPLC Column Following EP 8.1 Monograph. AppsLab Library Application Note, 2016. View Source
- [2] Pakistan Journal of Scientific and Industrial Research. Determination of Impurities in Drug Substances. 2017. View Source
